2-Chloro-6-(4-fluorophenoxy)pyridine
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Overview
Description
2-Chloro-6-(4-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7ClFNO It is a pyridine derivative that features a chlorine atom at the second position and a 4-fluorophenoxy group at the sixth position of the pyridine ring
Preparation Methods
The synthesis of 2-Chloro-6-(4-fluorophenoxy)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorophenol in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom on the pyridine ring is replaced by the 4-fluorophenoxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-6-(4-fluorophenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like DMF or toluene. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Chloro-6-(4-fluorophenoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-fluorophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
2-Chloro-6-(4-fluorophenoxy)pyridine can be compared with other similar compounds such as:
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
- 2-Chloro-6-(4-chlorophenoxy)pyridine
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications
This compound is unique due to the specific combination of chlorine and 4-fluorophenoxy substituents, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-6-(4-fluorophenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFCEYSYHCCWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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